7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-6-cyclobutyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYIWKOOCOWQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole involves:
Cyclization of hydrazone intermediates: The synthesis generally starts from appropriately substituted hydrazones formed by the reaction of hydrazines with α-cyano ketones or aldehydes. These hydrazones undergo intramolecular cyclization under acidic or basic conditions to form the imidazo[1,2-b]pyrazole core structure. This method is well-established for related pyrazole derivatives and has been adapted for this compound with specific substituents.
Introduction of the cyclobutyl group: The cyclobutyl substituent at position 6 is typically introduced via the starting ketone or aldehyde precursor bearing the cyclobutyl moiety. This ensures the cyclobutyl group is incorporated during ring formation rather than by post-cyclization substitution.
Chloromethyl functionalization: The chloromethyl group at position 7 is introduced by selective chloromethylation of the imidazo[1,2-b]pyrazole core. This can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions to avoid over-chlorination or side reactions.
Regioselective functionalization: Advanced synthetic methods employ regioselective metalation techniques (e.g., Br/Mg-exchange, magnesiation, or zincation using TMP-bases) to functionalize specific positions on the imidazo[1,2-b]pyrazole scaffold. These methods enable selective introduction of substituents, including the chloromethyl group, with high precision.
Industrial Production Considerations
Industrial synthesis optimizes the laboratory methods for scalability, yield, and cost-effectiveness:
Continuous flow chemistry: Use of continuous flow reactors allows precise control over reaction parameters, improving reproducibility and safety when handling reactive chloromethylating agents.
Automated reactors: Automation facilitates consistent batch-to-batch quality and enables rapid optimization of reaction conditions.
Yield and purity optimization: Industrial processes focus on maximizing yield and minimizing impurities through careful control of reaction time, temperature, and reagent stoichiometry.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Hydrazone formation | Hydrazine + α-cyano cyclobutyl ketone/aldehyde | Formation of hydrazone intermediate | Typically in ethanol or other polar solvent |
| Cyclization | Acidic or basic medium, heat | Ring closure to form imidazo[1,2-b]pyrazole | Reaction conditions tailored for regioselectivity |
| Chloromethylation | Chloromethyl methyl ether or formaldehyde + HCl | Introduction of chloromethyl group | Controlled to avoid poly-chlorination |
| Regioselective metalation | TMP-bases, Mg or Zn reagents | Selective functionalization of scaffold | Enables precise substitution at position 7 |
| Purification | Chromatography, crystallization | Isolation of pure compound | Industrial scale uses optimized methods |
Research Findings and Mechanistic Insights
The cyclization mechanism involves nucleophilic attack of the hydrazone nitrogen on the nitrile or carbonyl carbon, forming the fused heterocyclic ring system.
Chloromethylation proceeds via electrophilic substitution at the activated position adjacent to the nitrogen atoms in the fused ring, facilitated by the electron density of the imidazo[1,2-b]pyrazole system.
Regioselective metalation methods using TMP-bases have been shown to allow selective functionalization of the imidazo[1,2-b]pyrazole scaffold, which is critical for introducing the chloromethyl group without affecting other sensitive positions.
Industrial approaches emphasize minimizing side reactions such as over-chlorination or ring degradation, employing continuous flow techniques to maintain steady-state conditions and improve safety profiles.
Comparative Data of Related Compounds
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,2-b]pyrazole ring.
Cyclization Reactions: The presence of reactive functional groups allows for further cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazoles, which can have different functional groups attached to the nitrogen atoms or the cyclobutyl ring .
Scientific Research Applications
7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The imidazo[1,2-b]pyrazole scaffold is highly modifiable, with substituents significantly influencing physicochemical properties and biological activity. Below is a comparative analysis of key analogues:
Table 1: Key Structural Analogues of Imidazo[1,2-b]pyrazole Derivatives
Impact of Substituents on Properties
Cyclobutyl vs. Cyclopentyl Groups :
- The cyclobutyl group in the target compound (CAS 2091199-25-4) introduces steric hindrance and increased lipophilicity compared to the cyclopentyl analogue (CAS 2090914-26-2). Cyclobutyl’s smaller ring size may enhance metabolic stability but reduce solubility .
- The cyclopentyl derivative (CAS 2090914-26-2) has a higher molecular weight (237.73 vs. 209.67 g/mol) due to the additional methyl group at position 6 .
Chloromethyl vs. Propargyl/Chloroethyl Groups: The chloromethyl group (CAS 2091199-25-4) is a reactive site for nucleophilic substitution, making it useful in coupling reactions. In contrast, the propargyl group (CAS 2092712-72-4) enables click chemistry applications .
Methyl vs. Chloro Substituents :
- The 7-chloro-6-methyl derivative (CAS 197356-54-0) lacks the chloromethyl group, reducing its reactivity but improving stability. This compound is utilized in pharmaceutical research due to its balanced lipophilicity and solubility .
Biological Activity
7-(Chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes both imidazole and pyrazole rings, making it a versatile candidate for various pharmacological applications.
Chemical Structure and Properties
The chemical structure of 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole can be represented as follows:
- Molecular Formula : C11H14ClN3
- CAS Number : 2091199-25-4
This compound features a chloromethyl group that can engage in nucleophilic substitution reactions, enhancing its reactivity and potential for further derivatization .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The chloromethyl group facilitates binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the functional groups present on the compound .
Anti-inflammatory Properties
Recent studies have indicated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 7-(chloromethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole have been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells. The inhibition percentages for these cytokines were reported at 63.1% and 70.3%, respectively, compared to standard anti-inflammatory drugs like celecoxib .
Cytotoxic Effects
In vitro studies have demonstrated that related imidazo[1,2-b]pyrazole derivatives exhibit cytotoxic effects on human leukemia HL-60 cells. The mechanism involves the induction of apoptosis characterized by the activation of caspase-3 and mitochondrial depolarization. For example, treatment with specific derivatives resulted in significant increases in active caspase-3 positive cells (up to 49.7%) compared to untreated controls .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although detailed studies are still needed to confirm these effects and elucidate the underlying mechanisms.
Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of imidazo[1,2-b]pyrazole derivatives showed that these compounds effectively reduced levels of IL-6 and TNF-α in cell cultures. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 2: Cytotoxicity in Leukemia Cells
Another investigation focused on the cytotoxicity of imidazo[1,2-b]pyrazole derivatives on HL-60 leukemia cells revealed a dose-dependent induction of apoptosis. This study highlighted the potential use of these compounds in cancer therapy .
Research Findings Summary Table
| Study | Biological Activity | Target Cells | Key Findings |
|---|---|---|---|
| Study 1 | Anti-inflammatory | RAW264.7 | Inhibition of IL-6 (70.3%) and TNF-α (63.1%) |
| Study 2 | Cytotoxicity | HL-60 | Induction of apoptosis via caspase-3 activation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
